molecular formula C18H21N3O4S B2831903 N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097861-63-5

N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Cat. No.: B2831903
CAS No.: 2097861-63-5
M. Wt: 375.44
InChI Key: WBFQWZZGCAFVTP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an acetamidophenyl group, a thiophene ring, and an ethanediamide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Acetamidophenyl is a group consisting of an acetamide group attached to a phenyl ring . Ethanediamide, also known as oxalamide, is a group consisting of two amide groups attached to an ethane backbone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The thiophene ring, being a cyclic structure, could potentially influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the acetamidophenyl group, and the ethanediamide group. Each of these groups has distinct reactivity due to the presence of different functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide groups could influence its solubility in different solvents .

Scientific Research Applications

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, can be synthesized through chemoselective monoacetylation of 2-aminophenol using immobilized lipase, with vinyl acetate identified as the best acyl donor. This process is significant for the synthesis of intermediates in pharmaceuticals, showcasing the compound's utility in drug synthesis mechanisms (Magadum & Yadav, 2018).

Antimalarial Activity

A series of compounds, including N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide derivatives, have been synthesized and evaluated for their antimalarial activity against Plasmodium berghei. The study highlights the potential of these derivatives in developing new antimalarial agents, with structure-activity relationships indicating that smaller, electron-donating substituents increase potency (Werbel et al., 1986).

DNA Binding Polymers

A water-soluble cationic polythiophene derivative, potentially derived from the compound , binds DNA and forms polyplexes, suggesting its application as a theranostic gene delivery vehicle. This research underscores the compound's relevance in biomedical applications, particularly in gene therapy (Carreon et al., 2014).

Synthesis of N-Methyl Derivatives

The synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, potentially related to the core structure, has been reported. These derivatives, synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, highlight the chemical versatility and potential pharmacological applications of the compound (Jing, 2010).

Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives, related to the chemical structure of interest, demonstrated significant antioxidant activity. This suggests potential therapeutic applications for oxidative stress-related conditions, underscoring the broader pharmacological relevance of derivatives of this compound (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12(22)20-14-4-3-5-15(8-14)21-17(24)16(23)19-11-18(2,25)9-13-6-7-26-10-13/h3-8,10,25H,9,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFQWZZGCAFVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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